2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Description
This compound is a piperazine-based acetamide derivative featuring a 4-fluorophenyl group on the piperazine ring and a 6-methoxy-1,3-benzothiazole moiety as the acetamide substituent. Its molecular formula is C₂₂H₂₄FN₅O₂S, with a molecular weight of 449.52 g/mol. The 6-methoxybenzothiazole group enhances electron density and may improve binding affinity to hydrophobic pockets in target proteins, while the fluorophenyl group contributes to metabolic stability and lipophilicity .
Properties
Molecular Formula |
C20H21FN4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H21FN4O2S/c1-27-16-6-7-17-18(12-16)28-20(22-17)23-19(26)13-24-8-10-25(11-9-24)15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3,(H,22,23,26) |
InChI Key |
RVCAWAIAZYAEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, benzothiazole/thiazole core, and acetamide linker. Below is a detailed comparison based on synthetic, physicochemical, and pharmacological data from the evidence:
Table 1: Structural and Physicochemical Comparison
*Hypothesized based on structural similarity to MMP inhibitors in .
Key Observations
Substituent Effects on Activity: The fluorophenyl group on the piperazine ring (as in the target compound and compound 30 ) is associated with enhanced metabolic stability compared to non-halogenated analogs like compound 16 . The 6-methoxybenzothiazole group in the target compound may improve binding to hydrophobic enzyme pockets compared to simpler thiazole derivatives (e.g., compound 16 ).
The absence of a sulfonyl group in the target compound may reduce off-target interactions compared to compound 47 .
Synthetic Feasibility :
- Compounds with methoxy or fluoro substituents (e.g., target compound, compound 30 ) generally show moderate to high yields (72–88%), indicating robust synthetic routes.
Table 2: Spectroscopic Data Comparison
Critical Analysis of Structural Advantages and Limitations
- Dual fluorine atoms (on the piperazine ring) may improve blood-brain barrier penetration for CNS-targeted applications .
- Limitations: Lack of sulfonyl or charged groups could limit solubility in aqueous media. No explicit pharmacological data for the target compound; activity must be inferred from analogs (e.g., MMP inhibition in , antimicrobial effects in ).
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structural formula can be represented as follows:
Key Functional Groups:
- Piperazine Ring: Imparts psychoactive properties.
- Benzothiazole Moiety: Associated with various biological activities, including antimicrobial and anticancer effects.
- Fluorophenyl Substituent: Enhances lipophilicity and biological activity.
Pharmacological Profiles
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity:
- Exhibits inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics.
- In vitro studies have shown significant activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties:
- Preliminary studies suggest the compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7.
- IC50 values for these cell lines are reported in the low micromolar range, indicating potent cytotoxicity.
-
Neuropharmacological Effects:
- The piperazine component suggests potential applications in treating neurological disorders.
- Studies have pointed to anxiolytic and antidepressant-like effects in animal models.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity:
- The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation:
- It may interact with neurotransmitter receptors, contributing to its neuropharmacological effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay on HeLa cells, the compound demonstrated an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
